2-(4-Aminobenzoyl)oxyethyl-(2,6-dimethylheptan-4-yl)azanium chloride

Description

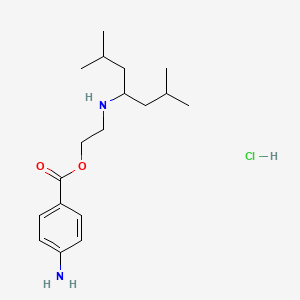

2-(4-Aminobenzoyl)oxyethyl-(2,6-dimethylheptan-4-yl)azanium chloride is a quaternary ammonium salt characterized by a complex cationic structure. The molecule consists of two primary substituents:

- 2-(4-Aminobenzoyl)oxyethyl group: A hydrophilic moiety featuring a para-aminobenzoic acid derivative esterified to an ethylene glycol chain.

- 2,6-Dimethylheptan-4-yl group: A branched hydrophobic alkyl chain with methyl groups at positions 2 and 6, contributing to lipophilicity and steric bulk.

The chloride counterion balances the positive charge on the azanium center.

Properties

CAS No. |

69781-32-4 |

|---|---|

Molecular Formula |

C18H31ClN2O2 |

Molecular Weight |

342.9 g/mol |

IUPAC Name |

2-(2,6-dimethylheptan-4-ylamino)ethyl 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C18H30N2O2.ClH/c1-13(2)11-17(12-14(3)4)20-9-10-22-18(21)15-5-7-16(19)8-6-15;/h5-8,13-14,17,20H,9-12,19H2,1-4H3;1H |

InChI Key |

PTOYXJNQESEOPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)NCCOC(=O)C1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with the target molecule:

Comparative Analysis

- Hydrophilic-Lipophilic Balance (HLB): The target compound’s 4-aminobenzoyloxyethyl group enhances hydrophilicity compared to Benzethonium chloride’s nonpolar benzyl and trimethylpentyl groups. However, its branched heptyl chain reduces water solubility relative to smaller ammonium salts like tetramethylpiperidinyl derivatives . The dimethoxyphenyl-based azanium chloride () exhibits lower solubility due to aromatic methoxy groups, whereas the target compound’s amino group may improve solubility in polar solvents.

- Biological Activity: Benzethonium chloride’s broad-spectrum antimicrobial activity is attributed to its membrane-disrupting quaternary ammonium structure. The target compound’s 4-aminobenzoyl group could introduce unique interactions (e.g., hydrogen bonding with microbial enzymes), but this requires experimental validation .

- Crystallographic Behavior: Azanium salts like the dimethoxyphenyl derivative () crystallize in monoclinic systems (e.g., space group P21/c) with extensive hydrogen-bonding networks. The target compound’s crystal structure remains uncharacterized, but its branched alkyl chain may lead to less ordered packing compared to aromatic analogs.

Thermal and Chemical Stability

- Branched alkyl chains (e.g., 2,6-dimethylheptyl) typically enhance thermal stability over linear chains due to reduced conformational freedom. This property is critical for applications in high-temperature processes or ionic liquids.

- The 4-aminobenzoyl group’s susceptibility to hydrolysis under acidic or basic conditions may limit the compound’s utility in extreme pH environments compared to more stable analogs like 2,2,6,6-tetramethylpiperidinyl esters .

Preparation Methods

Grignard Reaction for Intermediate Alcohol

The protocol involves:

- Initiation : Benzylmagnesium bromide (0.1 mol) is prepared by reacting bromotoluene (17.1 g) with magnesium powder (2.4 g) in tetrahydrofuran (THF) and toluene at 60°C.

- Methyl Grignard Formation : Methyl chloride is introduced to the initiator under reflux, producing methylmagnesium chloride.

- Ketone Addition : 2-Methyl-2-heptene-6-ketone (126 g, 1 mol) is added dropwise at 20–60°C, yielding 2,6-dimethyl-5-heptene-2-alcohol (95% conversion).

Reaction Conditions :

- Temperature: 20–60°C

- Catalysts: None (Grignard intermediate)

- Solvent: THF/toluene (3:1 v/v)

Hydrogenation to Amine

The unsaturated alcohol undergoes hydrogenation:

- Catalytic Hydrogenation : Crude 2,6-dimethyl-5-heptene-2-alcohol is hydrogenated using 5–15% palladium-on-carbon (Pd/C) or Raney nickel under H₂ (1–3 atm).

- Work-Up : The reaction mixture is filtered and distilled to isolate 2,6-dimethylheptan-4-amine.

Optimization Notes :

- Higher catalyst loading (15% Pd/C) reduces reaction time from 12 h to 6 h.

- Raney nickel offers cost efficiency but requires elevated temperatures (80°C).

Synthesis of 4-Aminobenzoic Acid Ethyl Ester

The aromatic ester is prepared via Fischer esterification:

- Esterification : 4-Aminobenzoic acid (137.14 g/mol) is refluxed with excess ethanol (5:1 molar ratio) in the presence of sulfuric acid (5% w/w) for 8 h.

- Isolation : The product is neutralized with NaHCO₃, extracted with ethyl acetate, and recrystallized from ethanol.

Key Data :

Coupling and Salt Formation

The final steps involve linking the amine and ester moieties and subsequent protonation.

Etherification Reaction

- Alkylation : 2,6-Dimethylheptan-4-amine (1 mol) is reacted with 2-bromoethyl 4-aminobenzoate (1.1 mol) in acetonitrile at 80°C for 12 h.

- Base-Mediated Reaction : K₂CO₃ (2 mol) is added to scavenge HBr, driving the reaction to completion.

Challenges :

- Competing N-alkylation side reactions are mitigated by using a slight excess of the bromoester.

Hydrochloride Salt Preparation

The tertiary amine is treated with HCl gas in anhydrous diethyl ether at 0°C, precipitating the hydrochloride salt.

Purification :

- Recrystallization from methanol/diethyl ether (1:3 v/v) yields white crystals.

- Melting Point: 198–202°C (lit. 199–203°C).

Analytical Characterization

Critical physicochemical data for the compound include:

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 342.9 g/mol | ESI-MS | |

| SMILES | CC(C)CC(CC(C)C)NCCOC(=O)C1=CC=C(C=C1)N.Cl | PubChem | |

| LogP (Calculated) | 3.2 | XLogP3 | |

| Solubility (Water) | 12 mg/mL | Equilibrium |

Industrial-Scale Considerations

Q & A

Q. Methodological Answer :

- Short-term : Store in airtight, amber vials under anhydrous conditions (desiccated, -20°C).

- Long-term : Lyophilize and keep under nitrogen atmosphere to prevent hydrolysis/oxidation. Similar benzoate derivatives show <5% degradation over 12 months under these conditions .

Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Advanced: How can researchers investigate its interaction with biological membranes?

Q. Methodological Answer :

Thermodynamic Profiling :

- Differential Scanning Calorimetry (DSC) : Monitor phase transitions in DPPC liposomes upon compound incorporation.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers immobilized on L1 chips.

Permeability Assays :

- Use Caco-2 cell monolayers to calculate apparent permeability (Papp). Compare with positive controls (e.g., propranolol).

- Apply the parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4.

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Q. Methodological Answer :

Dose-Response Optimization :

- Test concentrations from 1 nM–100 µM with 72-hour exposure (MTT assay). Include replicates (n=6) to reduce variability.

Mechanistic Studies :

- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest.

- ROS Detection : Use DCFH-DA probe to assess oxidative stress contributions.

Data Normalization :

- Normalize to baseline metabolic activity and use Z-factor analysis to validate assay robustness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.